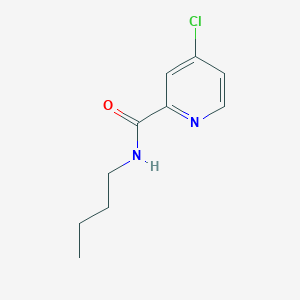
N-Butyl 4-chloropicolinamide
Vue d'ensemble
Description
“N-Butyl 4-chloropicolinamide” is a complex chemical compound used in scientific research. It has a CAS Number of 1094306-27-0 and a molecular weight of 212.68 . The IUPAC name for this compound is N-butyl-4-chloro-2-pyridinecarboxamide .
Molecular Structure Analysis
The InChI code for “N-Butyl 4-chloropicolinamide” is 1S/C10H13ClN2O/c1-2-3-5-13-10(14)9-7-8(11)4-6-12-9/h4,6-7H,2-3,5H2,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Summary of the Application
“N-Butyl 4-chloropicolinamide” has been used in the synthesis of a novel chelating tridentate organic ligand, 2-Butyl-4-chloro-5-formylimidazole thiosemicarbazone . This ligand and its manganese (II) complex have been found to exhibit similar antimicrobial activity against both gram-negative and gram-positive bacteria .
Methods of Application or Experimental Procedures
The ligand was synthesized and characterized using spectroscopic techniques like elemental analysis, FT-IR, 1H and 13C NMR, UV-vis, and Mass spectrometry . The free ligand was then used for the synthesis of the Mn(II) complex, which was thoroughly characterized by FT-IR, EPR, and electronic spectral analysis .
Results or Outcomes
The complex was found to have a characteristic d5 electronic spectrum, and the geometry of the complex was identified as octahedral based on the g value obtained from the EPR spectrum . Both the ligand and Mn(II)L2 compounds exhibited similar antimicrobial activity against gram-negative and gram-positive bacteria .
2. Anti-Inflammatory and Antioxidant Activity
Summary of the Application
“N-Butyl 4-chloropicolinamide” has been studied for its potential anti-inflammatory and antioxidant activities .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this study are not detailed in the available sources .
Results or Outcomes
The specific results or outcomes of this study are not detailed in the available sources .
3. Use in Chemical Synthesis
Summary of the Application
“N-Butyl 4-chloropicolinamide” is a chemical compound that can be used in various chemical synthesis processes . It’s often used as a building block in the synthesis of more complex molecules .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the available sources .
Results or Outcomes
The specific results or outcomes of this use are not detailed in the available sources .
4. Use in Chemical Synthesis
Summary of the Application
“N-Butyl 4-chloropicolinamide” is a chemical compound that can be used in various chemical synthesis processes . It’s often used as a building block in the synthesis of more complex molecules .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the available sources .
Results or Outcomes
The specific results or outcomes of this use are not detailed in the available sources .
Safety And Hazards
Propriétés
IUPAC Name |
N-butyl-4-chloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-2-3-5-13-10(14)9-7-8(11)4-6-12-9/h4,6-7H,2-3,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMYIHKYXVKABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655394 | |
| Record name | N-Butyl-4-chloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl 4-chloropicolinamide | |
CAS RN |
1094306-27-0 | |
| Record name | N-Butyl-4-chloro-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094306-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butyl-4-chloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



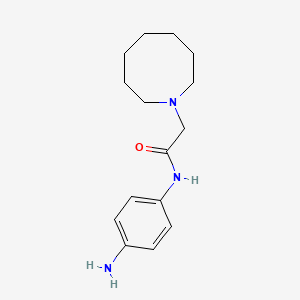
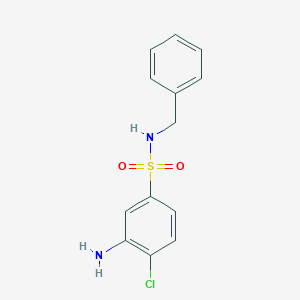
![1-[2-(Thiophen-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1437919.png)
![(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437920.png)
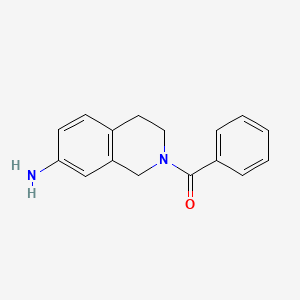
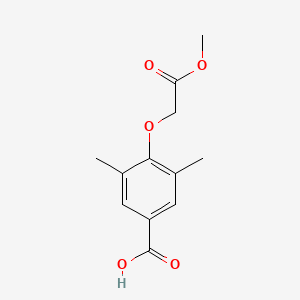
![4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde](/img/structure/B1437928.png)
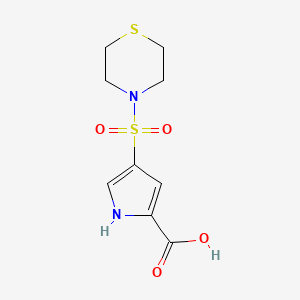
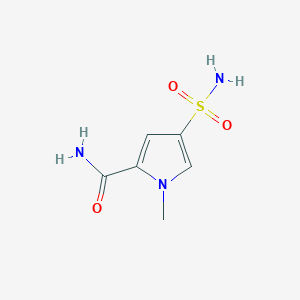
![3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde](/img/structure/B1437932.png)
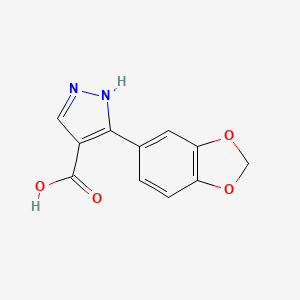
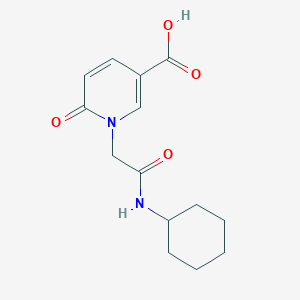
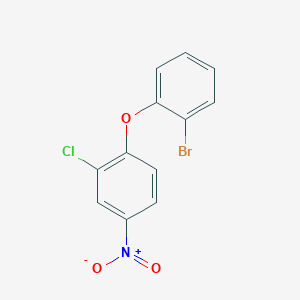
![3-[(2-Methylbenzyl)thio]-1-propanamine](/img/structure/B1437938.png)